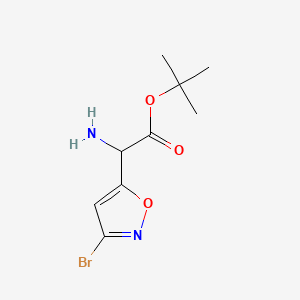
Tert-butyl 2-amino-2-(3-bromo-1,2-oxazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-2-(3-bromo-1,2-oxazol-5-yl)acetate is a synthetic organic compound that features a tert-butyl ester group, an amino group, and a brominated oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(3-bromo-1,2-oxazol-5-yl)acetate typically involves the reaction of tert-butyl bromoacetate with an appropriate amino-oxazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like diethyl ether (Et2O). The reaction mixture is then washed with cold aqueous potassium carbonate, dried over calcium chloride (CaCl2), and the solvent is evaporated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps would be optimized to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-amino-2-(3-bromo-1,2-oxazol-5-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the oxazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Applications De Recherche Scientifique
Tert-butyl 2-amino-2-(3-bromo-1,2-oxazol-5-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-2-(3-bromo-1,2-oxazol-5-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive molecule it is incorporated into.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl bromoacetate: A precursor in the synthesis of tert-butyl 2-amino-2-(3-bromo-1,2-oxazol-5-yl)acetate.
2-Amino-2-(3-bromo-1,2-oxazol-5-yl)acetic acid: The hydrolyzed form of the compound.
Other Amino-Oxazole Derivatives: Compounds with similar structures but different substituents on the oxazole ring.
Uniqueness
This compound is unique due to the combination of its functional groups, which provide versatility in chemical reactions and potential applications. The presence of the tert-butyl ester group, amino group, and brominated oxazole ring allows for a wide range of chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C9H13BrN2O3 |
|---|---|
Poids moléculaire |
277.11 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-(3-bromo-1,2-oxazol-5-yl)acetate |
InChI |
InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)7(11)5-4-6(10)12-15-5/h4,7H,11H2,1-3H3 |
Clé InChI |
XWRCYWAACKGLIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1=CC(=NO1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone](/img/structure/B14779304.png)

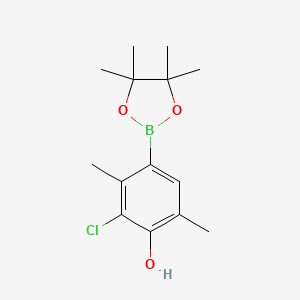
![5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14779322.png)

![3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole](/img/structure/B14779332.png)
![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)
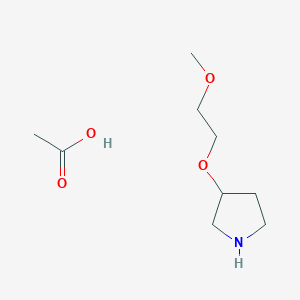
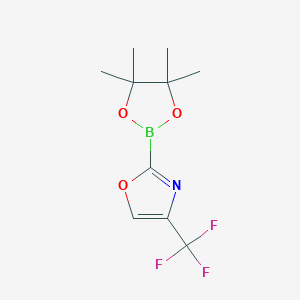
![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14779359.png)
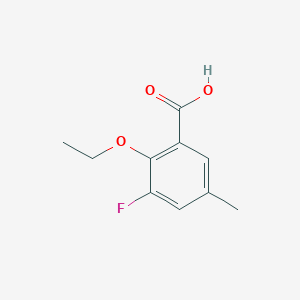
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14779362.png)
![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)

